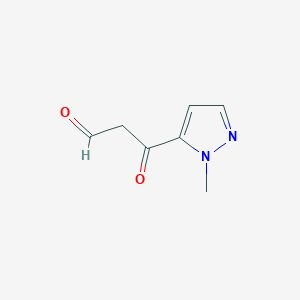

3-(1-Methyl-1H-pyrazol-5-yl)-3-oxopropanal

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O2 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

3-(2-methylpyrazol-3-yl)-3-oxopropanal |

InChI |

InChI=1S/C7H8N2O2/c1-9-6(2-4-8-9)7(11)3-5-10/h2,4-5H,3H2,1H3 |

InChI Key |

ADYYTOTYDCZHKE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=N1)C(=O)CC=O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Isolation of 3-(1-Methyl-1H-pyrazol-5-yl)-3-oxopropanal: A Technical Guide for Heterocyclic Building Blocks

Executive Summary

In modern drug discovery, the rapid assembly of complex, diverse heterocyclic scaffolds is paramount. 3-(1-Methyl-1H-pyrazol-5-yl)-3-oxopropanal is a highly versatile, bifunctional β-keto aldehyde building block. It is strategically utilized to construct fused or linked heterocycles—such as pyrimidines, isoxazoles, and bipyrazoles—which are ubiquitous motifs in kinase inhibitors and other targeted therapeutics.

This whitepaper outlines the robust, self-validating synthetic protocol for generating this compound via a crossed Claisen condensation (formylation). As a Senior Application Scientist, I have structured this guide to not only provide the procedural steps but to elucidate the thermodynamic and kinetic causality behind each experimental choice, ensuring high-fidelity replication in your laboratory.

Mechanistic Rationale & Pathway

The synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)-3-oxopropanal relies on the[1]. The reaction involves the deprotonation of (CAS: 137890-05-2)[2] by a strong base, typically Sodium Hydride (NaH), to form a kinetic enolate. This enolate subsequently attacks the electrophilic carbonyl carbon of ethyl formate[3][4].

Keto-Enol Tautomerism: While named as a 3-oxopropanal, the resulting product exists almost exclusively in its enol form: 3-hydroxy-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one . This tautomeric shift is thermodynamically driven by the formation of an extended conjugated system with the pyrazole ring and stabilization via strong intramolecular hydrogen bonding between the enol hydroxyl and the ketone carbonyl.

Figure 1: Mechanistic workflow for the Claisen formylation of 1-(1-methyl-1H-pyrazol-5-yl)ethanone.

Materials & Reagents

To ensure a self-validating and high-yielding reaction, strict adherence to stoichiometry and reagent purity is required.

| Reagent | CAS Number | Equivalents | Function | MW ( g/mol ) |

| 1-(1-Methyl-1H-pyrazol-5-yl)ethanone | 137890-05-2 | 1.00 | Starting Material | 124.14 |

| Ethyl Formate | 109-94-4 | 2.50 | Electrophile / Formylating Agent | 74.08 |

| Sodium Hydride (60% in mineral oil) | 7646-69-7 | 1.50 | Base | 24.00 |

| Tetrahydrofuran (THF) | 109-99-9 | 10 Vol | Solvent (Anhydrous) | 72.11 |

| Hydrochloric Acid (1M aq.) | 7647-01-0 | As needed | Quenching / Acidification | 36.46 |

Experimental Protocol: A Self-Validating System

Step 1: Preparation of the Base Suspension

-

Procedure: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel. Purge the system with inert Nitrogen gas. Add NaH (60% dispersion in mineral oil, 1.5 eq).

-

Causality: Why wash the NaH? Mineral oil does not participate in the reaction but can severely complicate the crystallization and isolation of the highly polar β-keto aldehyde product. Wash the NaH with anhydrous hexanes (2 x 10 mL), decant the hexanes via syringe, and suspend the purified NaH in anhydrous THF (5 Vol).

-

Validation (IPC): The suspension should appear as a fine, uniform grey slurry.

Step 2: Electrophile Addition & Enolate Generation

-

Procedure: Cool the NaH suspension to 0 °C using an ice-water bath. Add ethyl formate (2.5 eq) to the suspension in one portion.

-

Procedure: Dissolve 1-(1-Methyl-1H-pyrazol-5-yl)ethanone (1.0 eq) in anhydrous THF (5 Vol). Transfer this to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.

-

Causality: Why this order of addition? Adding the ketone dropwise to a vast excess of the electrophile (ethyl formate) ensures that the moment the kinetic enolate is generated, it immediately reacts with the formate. If the base was added to the ketone instead, the enolate would attack unreacted ketone, leading to unwanted aldol self-condensation byproducts.

-

Validation (IPC): Evolution of hydrogen gas (

) will be observed immediately upon ketone addition. The cessation of bubbling indicates the completion of deprotonation.

Step 3: Reaction Progression

-

Procedure: Remove the ice bath and allow the reaction to slowly warm to room temperature (20-25 °C). Stir for 12-16 hours under Nitrogen.

-

Causality: The nucleophilic attack forms a tetrahedral intermediate. The collapse of this intermediate to expel ethoxide (

) is reversible. Extended stirring allows the reaction to reach thermodynamic equilibrium, driven forward by the precipitation of the insoluble sodium salt of the β-keto aldehyde. -

Validation (IPC): A thick, pale-yellow precipitate (the sodium enolate of the product) will form. TLC (1:1 EtOAc/Hexanes) of a neutralized aliquot should show complete consumption of the starting ketone (

) and formation of a highly polar product spot.

Step 4: Quenching & Isolation

-

Procedure: Cool the reaction mixture back to 0 °C. Carefully quench by the dropwise addition of ice-cold distilled water (10 Vol).

-

Procedure: Transfer the mixture to a separatory funnel and wash with Diethyl Ether (2 x 5 Vol). Discard the organic layer.

-

Causality: Why discard the organic layer? At high pH, the desired product is a water-soluble sodium enolate. Washing with ether removes unreacted ketone, mineral oil traces, and non-acidic organic impurities, leaving the pure product in the aqueous phase.

-

Procedure: Cool the aqueous layer to 0 °C and slowly acidify with 1M HCl until the pH reaches 3-4.

-

Causality: Acidification protonates the enolate, generating the neutral enol form of 3-(1-Methyl-1H-pyrazol-5-yl)-3-oxopropanal, which is insoluble in water.

-

Procedure: Extract the cloudy aqueous layer with Ethyl Acetate (3 x 10 Vol). Combine the EtOAc layers, dry over anhydrous

, filter, and concentrate in vacuo to afford the product as a solid. -

Validation (IPC): LC-MS analysis of the isolated solid must show a dominant peak at

Downstream Diversification

The synthesized 3-(1-Methyl-1H-pyrazol-5-yl)-3-oxopropanal acts as a highly reactive 1,3-dielectrophile. It readily undergoes cyclocondensation with various dinucleophiles to generate privileged medicinal chemistry scaffolds.

Figure 2: Downstream cyclization pathways for 3-(1-Methyl-1H-pyrazol-5-yl)-3-oxopropanal.

References

-

Carruthers, W. "Modern Methods of Organic Synthesis". Cambridge University Press, 4th Edition. URL:[Link][1]

-

The Journal of Organic Chemistry. "Synthesis of Hydroxymethylene Compounds". ACS Publications, 1972, Vol. 37, No. 1. URL:[Link][3]

-

Organic Reactions. "Acylation of Ketones to Form β-Diketones or β-Keto Aldehydes". Wiley Online Library. URL:[Link][4]

Sources

Structural Elucidation and Tautomeric Analysis of 3-(1-Methyl-1H-pyrazol-5-yl)-3-oxopropanal

Executive Summary

In the high-stakes arena of heterocyclic drug discovery, 3-(1-Methyl-1H-pyrazol-5-yl)-3-oxopropanal serves as a critical "linchpin" intermediate. It is a bifunctional scaffold used to fuse pyrimidine, pyridine, or azole rings onto a pyrazole core—a structural motif found in blockbuster kinase inhibitors and anti-inflammatory agents.

However, this molecule presents a notorious analytical challenge: tautomeric volatility . Unlike simple ketones, this

This guide provides a definitive structural elucidation workflow. Moving beyond basic spectral assignment, we detail the causality behind the signals, the specific NMR experiments required to resolve regiochemical ambiguity (1,3- vs. 1,5-pyrazole substitution), and the handling protocols necessary to capture this "chameleon" molecule in its analytical state.

The Structural Challenge: Tautomerism & Regiochemistry

Before attempting isolation, the chemist must understand the dynamic nature of the analyte. The molecule does not exist as a single static structure in solution.[1]

The Tautomeric Equilibrium

In polar aprotic solvents (like DMSO-

Figure 1: Tautomeric landscape of

The Regiochemical Trap

The synthesis of N-methylpyrazoles often yields a mixture of 1,5-isomer (desired) and 1,3-isomer (impurity). Standard 1D NMR is often insufficient to distinguish them because the chemical shifts are remarkably similar.

-

Target: 1-Methyl-5-substituted (Steric clash between N-Me and sidechain).

-

Impurity: 1-Methyl-3-substituted (N-Me is distal to sidechain).

Analytical Strategy & Elucidation Workflow

To rigorously prove the structure, we employ a self-validating workflow that triangulates Mass Spectrometry, 1D NMR, and 2D NMR.

High-Resolution Mass Spectrometry (HRMS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Key Observation:

-keto aldehydes form stable sodium adducts.-

Expected [M+H]+: m/z ~153.06

-

Expected [M+Na]+: m/z ~175.05

-

Diagnostic Failure: If you observe a dimer peak (

), the aldehyde has likely self-condensed. Fresh preparation is required.

-

Nuclear Magnetic Resonance (NMR) Strategy

The NMR spectrum will appear "messy" to the untrained eye due to the superposition of tautomers.

Table 1: Diagnostic 1H NMR Shifts (DMSO-

)

| Moiety | Form | Chemical Shift ( | Multiplicity | Causality / Structural Insight |

| Aldehyde -CHO | Keto | 9.60 – 9.80 | Singlet/Doublet | Distinctive aldehyde proton; integrates low (<0.2H) if enol dominates. |

| Enol -OH | Enol | 14.50 – 16.00 | Broad Singlet | Critical Proof. Downfield shift indicates strong intramolecular H-bonding (O-H···O=C). |

| Vinyl =CH- | Enol | 6.10 – 6.40 | Singlet | The |

| Keto | 4.00 – 4.20 | Doublet | The CH | |

| N-Methyl | Both | 3.90 – 4.10 | Singlet | Position depends on 1,3 vs 1,5 isomerism. 1,5-isomers are typically further downfield due to deshielding by the adjacent carbonyl. |

| Pyrazole C4-H | Both | 6.80 – 7.10 | Doublet | Coupled to C3-H. |

| Pyrazole C3-H | Both | 7.40 – 7.60 | Doublet | Coupled to C4-H. |

The "Smoking Gun" Experiment: 1D NOE or 2D NOESY

To confirm the pyrazole regiochemistry (1-Methyl-5-yl vs 1-Methyl-3-yl), you must perform a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

-

Hypothesis: If the molecule is the 1,5-isomer , the N-Methyl protons are spatially close to the side-chain carbonyl and the

-protons (or enol vinyl proton). -

Validation:

-

1,5-Isomer: Strong NOE cross-peak between N-CH

and Pyrazole C4-H . Crucially, you may see NOE to the side chain if rotation allows. -

1,3-Isomer: Strong NOE cross-peak between N-CH

and Pyrazole C5-H (if unsubstituted) or lack of interaction with the functionalized side chain.

-

Experimental Protocol

This protocol is designed to minimize polymerization during analysis.

Step 1: Sample Preparation (The "Salt" Method)

Free

-

Take 10 mg of the sodium salt.

-

Add 0.6 mL DMSO-

(preferred over CDCl -

Add 1 drop of DCl (Deuterium Chloride) or acetic acid-

immediately before acquisition.-

Reasoning: This protonates the enolate, generating the neutral species for observation.

-

Step 2: Acquisition Parameters

-

Relaxation Delay (d1): Set to >5 seconds. The enolic proton and aldehyde proton have long T1 relaxation times. Short delays will distort integration, making the keto:enol ratio inaccurate.

-

Spectral Width: Open the window to 20 ppm to catch the enol -OH.

Step 3: Data Processing

-

Phase the spectrum manually. The broad enol peak often causes baseline roll.

-

Integrate the N-Methyl peak (set to 3H).

-

Integrate the Enol Vinyl proton and Aldehyde proton. Their sum should equal ~1H.

Visualizing the Elucidation Workflow

The following diagram outlines the logical flow from crude isolation to final structural confirmation.

Figure 2: Step-by-step structural elucidation logic flow.

References

-

Vilsmeier-Haack Reaction Context

- Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis.

-

Source:

-

Tautomerism in

-Dicarbonyls: -

Pyrazole Regiochemistry (NOESY Applications)

- Elguero, J., et al. (2002). Proton NMR studies of pyrazoles.

-

Source:

-

Handling of Labile Aldehydes

- Standard protocol for handling sodium enolates of -keto aldehydes involves storage under inert atmosphere to prevent oxidative polymeriz

-

Source: (Analogous handling of sodium nitromalonaldehyde).

Sources

Biological Activity of Pyrazole Derivatives: A Medicinal Chemistry Perspective

[1][2][3][4][5][6][7][8][9][10]

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its ubiquity in FDA-approved therapeutics—from the blockbuster anti-inflammatory Celecoxib to precision oncology agents like Crizotinib —stems from its unique physicochemical versatility. Unlike other five-membered heterocycles, pyrazole offers a tunable electronic profile, distinct tautomeric equilibrium, and the ability to serve as both a hydrogen bond donor and acceptor simultaneously.

This guide moves beyond simple cataloging of activities. It dissects the structural causality of pyrazole bioactivity, detailing how specific substitution patterns dictate target selectivity (e.g., COX-2 vs. Kinase ATP pockets) and providing field-proven protocols for their synthesis and biological evaluation.

Part 1: Structural Basis of Bioactivity[2]

The Pharmacophore & Tautomerism

The biological utility of pyrazole is rooted in its dynamic structure. Unsubstituted pyrazoles exist in annular tautomerism, rapidly shifting hydrogen between N1 and N2.

-

Medicinal Implication: In protein binding pockets, this allows the scaffold to adapt to specific residue requirements (e.g., binding to a hinge region in kinases).

-

pKa Modulation: The pKa of pyrazole (~2.5 for the conjugate acid) means it is neutral at physiological pH, allowing membrane permeability, yet it can be protonated in acidic lysosomes or specific enzyme pockets.

Hydrogen Bonding Capabilities

-

N-Unsubstituted (NH): Acts as a Hydrogen Bond Donor (HBD). Critical for interaction with the "gatekeeper" residues in kinase domains.

-

N-Substituted (NR): The pyridine-like nitrogen (N2) remains a Hydrogen Bond Acceptor (HBA), essential for water-mediated bridges or direct interaction with serine/threonine residues.

Visualization: The Pyrazole Pharmacophore

The following diagram illustrates the core interaction points and the tautomeric shift that defines pyrazole's adaptability.

Caption: Figure 1. Tautomeric equilibrium and dual H-bonding capacity of the pyrazole scaffold, enabling versatile protein-ligand interactions.

Part 2: Therapeutic Classes & Mechanisms

Oncology: The Kinase Inhibitor Revolution

Pyrazole derivatives are dominant in the design of Type I and Type II kinase inhibitors.

-

Mechanism: They typically function as ATP-competitive inhibitors. The pyrazole nitrogen pair mimics the adenine ring of ATP, forming hydrogen bonds with the kinase "hinge" region.

-

Case Study - Crizotinib (ALK/ROS1 Inhibitor): The 4-arylpyrazole moiety is critical for scaffolding the molecule within the ATP pocket, orienting the halogenated phenyl group to exploit hydrophobic pockets.

-

Case Study - Pralsetinib (RET Inhibitor): Designed for rearranged-during-transfection (RET) fusion-positive cancers, utilizing pyrazole to achieve high selectivity over VEGFR2, reducing hypertension side effects.

Inflammation: COX-2 Selectivity

The development of Celecoxib marked a paradigm shift.

-

Mechanism: Traditional NSAIDs inhibit both COX-1 (gastro-protective) and COX-2 (inflammatory).

-

The Pyrazole Solution: The rigid pyrazole core orients two phenyl rings at specific angles. This geometry fits the larger hydrophobic side pocket of COX-2 (which has a Valine residue) but is sterically excluded from the smaller COX-1 pocket (which has an Isoleucine). This "side-pocket" exploitation is the basis of COX-2 selectivity.

Emerging Class: sGC Stimulators

Vericiguat , approved for heart failure, utilizes a pyrazole core to stimulate soluble Guanylate Cyclase (sGC) independently of nitric oxide (NO), restoring the NO-sGC-cGMP signaling pathway in oxidative stress conditions.

Part 3: Structure-Activity Relationship (SAR) Deep Dive

To engineer a potent pyrazole derivative, one must manipulate three key vectors:

| Position | Modification Strategy | Biological Impact |

| N1 (Nitrogen) | Aryl/Alkyl Substitution | Lipophilicity & Selectivity. Bulky aryl groups (e.g., in Celecoxib) target hydrophobic pockets. Unsubstituted NH is preferred for kinase hinge binding. |

| C3/C5 Positions | Trifluoromethyl (-CF3) | Metabolic Stability. The -CF3 group blocks metabolic oxidation (P450) and increases lipophilicity, enhancing membrane permeability. |

| C4 Position | Halogenation/Heterocycles | Electronic Tuning. Electron-withdrawing groups (Cl, F, CN) at C4 lower the pKa of the NH, strengthening H-bond donor capability. |

Part 4: Experimental Protocols (Self-Validating Systems)

Synthesis: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Challenge: Reacting a hydrazine with an unsymmetrical 1,3-diketone often yields a mixture of regioisomers (1,3,5- vs 1,3,4-substituted). Solution: Control pH and solvent polarity to dictate the nucleophilic attack order.

Protocol: One-Pot Regioselective Synthesis

-

Reagents: 1,3-diketone (1.0 eq), Aryl hydrazine (1.1 eq), Ethanol (solvent), Acetic Acid (catalyst).

-

Step 1 (Condensation): Dissolve diketone in Ethanol at 0°C. Add hydrazine dropwise. Critical: Maintain low temp to favor kinetic control if the diketone is highly reactive.

-

Step 2 (Cyclization): Add catalytic AcOH (0.1 eq). Reflux for 2-4 hours.

-

Validation (TLC/NMR):

Caption: Figure 2.[4][5] Regioselective synthesis workflow for bioactive pyrazoles, emphasizing NMR validation.

Bioassay: Kinase Inhibition Assay (ADP-Glo™ Platform)

Why this assay? It is a homogeneous, luminescent assay that measures ADP formation, directly correlating to kinase activity. It is less prone to interference from fluorescent compounds (like many pyrazoles) than fluorescence-based assays.

Step-by-Step Protocol:

-

Preparation: Dilute pyrazole derivatives in DMSO (10 mM stock). Prepare 3x serial dilutions.

-

Kinase Reaction:

-

In a 384-well white plate, add 2 µL of Kinase/Substrate mix (e.g., ALK enzyme + Poly-Glu-Tyr substrate).

-

Add 1 µL of Compound (or DMSO control). Incubate 10 min at RT.

-

Initiate with 2 µL of ATP (at Km concentration). Incubate 60 min at RT.

-

-

ADP Detection:

-

Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase -> Light). Incubate 30 min.

-

-

Readout: Measure Luminescence (RLU) on a plate reader.

-

Analysis: Calculate % Inhibition =

. Fit to sigmoidal dose-response to determine IC50.

Part 5: Visualization of Signaling Pathways

The following diagram illustrates the downstream effects of pyrazole-based inhibition on the ALK/ROS1 pathway, a primary target in Non-Small Cell Lung Cancer (NSCLC).

Caption: Figure 3. Signal transduction blockade by pyrazole-based ALK inhibitors, preventing downstream proliferation (RAS/ERK) and survival (PI3K/AKT) signaling.

References

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: MDPI (Molecules), 2022 URL:[Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: Royal Society of Chemistry (RSC Advances), 2023 URL:[Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: PMC (National Institutes of Health), 2023 URL:[Link]

-

Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives Source: MDPI (Pharmaceuticals), 2024 URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jchr.org [jchr.org]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold in Modern Therapeutics: Target Validation and Structural Pharmacology

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in medicinal chemistry, distinguished by its unique electronic properties and ability to engage in diverse non-covalent interactions. Its planar, five-membered heterocyclic structure allows it to act simultaneously as a hydrogen bond donor and acceptor, making it an ideal mimic for the adenine ring of ATP or the histidine imidazole side chain. This guide analyzes the primary therapeutic targets of pyrazole-based small molecules—specifically Protein Kinases and Cyclooxygenases—and provides validated experimental workflows for their interrogation.

Part 1: The Structural Pharmacophore

To understand why pyrazoles are effective, one must look at their electronic distribution. The pyrazole ring exhibits tautomerism, allowing it to adapt to different binding pockets.

-

Hinge Binding Capability: In kinase inhibitors, the pyrazole motif frequently serves as the "hinge binder." The unprotonated nitrogen (N2) accepts a hydrogen bond from the backbone amide of the kinase hinge region, while the protonated nitrogen (N1) donates a hydrogen bond to the backbone carbonyl.

-

-Stacking: The aromatic nature of the ring facilitates

Part 2: Primary Therapeutic Targets[1]

Janus Kinases (JAKs) – Oncology & Autoimmunity

The Janus Kinase (JAK) family (JAK1, JAK2, JAK3, TYK2) mediates signaling for cytokines and growth factors via the JAK-STAT pathway.[1][2] Dysregulation here drives myeloproliferative neoplasms (MPNs) and inflammatory diseases.

-

Target Mechanism: JAKs transfer the

-phosphate from ATP to tyrosine residues on substrates. -

Pyrazole Intervention: Ruxolitinib (Jakafi) is the archetype. It is a Type I ATP-competitive inhibitor. The pyrazole ring of ruxolitinib occupies the ATP-binding pocket of JAK1/2, forming critical hydrogen bonds with the hinge region residues (specifically Glu966 and Leu932 in JAK2), effectively locking the kinase in an inactive state.

Visualization: The JAK-STAT Signaling Cascade

The following diagram illustrates the signal transduction pathway and the precise point of pyrazole-mediated inhibition.

Caption: Figure 1: Mechanism of JAK-STAT pathway inhibition by pyrazole-based ATP-competitive inhibitors.

Cyclooxygenase-2 (COX-2) – Inflammation

Selective COX-2 inhibition revolutionized pain management by sparing the gastroprotective COX-1 isoform.

-

Target Mechanism: COX enzymes convert arachidonic acid to prostaglandins.

-

Structural Selectivity: The COX-2 active site contains a secondary "side pocket" accessible due to the substitution of a bulky Isoleucine (Ile523) in COX-1 with a smaller Valine (Val523) in COX-2.[3]

-

Pyrazole Intervention: Celecoxib utilizes a central pyrazole ring scaffold.[4] This scaffold orients a sulfonamide group directly into the COX-2 specific side pocket, while the phenyl rings engage the hydrophobic channel. The pyrazole core is rigid, preventing the molecule from collapsing and losing the necessary geometry to bridge these two pockets.

Emerging Targets: Receptor Tyrosine Kinases (RTKs)

Beyond JAKs, pyrazoles are critical in targeting RTKs like ALK (Anaplastic Lymphoma Kinase) and ROS1 .

-

Crizotinib: Uses a pyrazole moiety to target the ATP pocket of ALK/ROS1/MET. The 2-aminopyridine ring acts as the hinge binder, but the pyrazole is essential for the scaffold's 3D orientation and solubility.

Part 3: Experimental Validation Protocols

To validate a pyrazole hit against a kinase target, one must move beyond simple IC50 generation to mechanistic understanding.[5]

Protocol 1: TR-FRET Kinase Binding Assay (LanthaScreen™)

Why this method? Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is less susceptible to compound fluorescence interference (common with heterocycles) than standard fluorescence intensity.

Materials:

-

Kinase of interest (e.g., JAK2 recombinant protein).

-

Fluorescein-labeled peptide substrate (specific to kinase).[6]

-

ATP (Ultra-pure).

Step-by-Step Methodology:

-

Compound Prep: Prepare a 10-point dilution series of the pyrazole compound in 100% DMSO. Dilute to 4X working concentration in Kinase Buffer (50 mM HEPES pH 7.5, 0.01% Brij-35, 10 mM MgCl2, 1 mM EGTA).

-

Enzyme Reaction:

-

Add 2.5 µL of 4X Compound to a 384-well low-volume white plate.

-

Add 2.5 µL of 4X Kinase mixture.

-

Add 2.5 µL of 4X Substrate/ATP mix (ATP concentration should be at

apparent). -

Control: Include "No Enzyme" (background) and "No Inhibitor" (Max signal) wells.

-

-

Incubation: Seal plate and incubate for 60 minutes at Room Temperature (20-25°C) to allow phosphorylation.

-

Detection: Add 10 µL of TR-FRET Dilution Buffer containing EDTA (to stop reaction) and Tb-labeled antibody (2 nM final).

-

Readout: Incubate 30 mins. Read on a multi-mode plate reader (Excitation: 340 nm; Emission 1: 495 nm [Tb], Emission 2: 520 nm [Fluorescein]).

-

Analysis: Calculate Emission Ratio (520nm/495nm). Plot % Inhibition vs. log[Compound] to determine IC50.

Protocol 2: In Silico Molecular Docking Workflow

Before synthesis, validate the binding hypothesis using structural biology.

Workflow Visualization:

Caption: Figure 2: Standardized computational workflow for evaluating pyrazole binding modes.

Key Parameters for Pyrazoles:

-

Tautomer States: Pyrazoles can exist in 1H- or 2H- tautomeric forms. You must generate both states during Ligand Prep (e.g., using LigPrep in Schrödinger), as the wrong tautomer will fail to bind the hinge region.

-

Water Molecules: In COX-2 docking, ensure the structural water network at the dimer interface is preserved if relevant to the specific derivative.

Part 4: Comparative Data Summary

The following table summarizes the binding affinities and selectivity profiles of key pyrazole-based drugs, illustrating the scaffold's versatility.

| Drug Name | Primary Target | Mechanism | Key Structural Feature | Binding Affinity ( |

| Ruxolitinib | JAK1 / JAK2 | ATP-Competitive | Pyrazole-pyrrolo[2,3-d]pyrimidine | JAK1: 3.3 nM; JAK2: 2.8 nM |

| Celecoxib | COX-2 | Allosteric/Side-pocket | Pyrazole-benzenesulfonamide | COX-2: 40 nM (Selectivity >300x vs COX-1) |

| Crizotinib | ALK / ROS1 | ATP-Competitive | Pyrazole-piperidine linker | ALK: 20 nM |

| AT7519 | CDK1 / CDK2 | ATP-Competitive | Dichlorophenyl-pyrazole | CDK2: 47 nM |

References

-

Vertex Pharmaceuticals & Incyte Corp. (2025). Mechanism of Action of Ruxolitinib Phosphate. Patsnap Synapse. [Link]

-

National Center for Biotechnology Information. (2023). Ruxolitinib - StatPearls. NCBI Bookshelf. [Link]

-

Mesa, R., et al. (2021). Mechanism of JAK Inhibitors and a Review of Ruxolitinib. AJMC. [Link]

-

Zhang, H., et al. (2023).[10] Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed.[8] [Link]

-

Schrödinger, LLC. (2020). Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and NSAIDs. ACS Publications. [Link]

-

Hawash, M., et al. (2023).[11] Crystal binding mode of celecoxib and predicted binding orientations. ResearchGate. [Link]

-

MDPI. (2023).[9] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. MDPI Molecules. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Precision Synthesis of Pyrazoles: From Knorr Classics to Regioselective Modernity

Strategic Overview: The Pyrazole Pharmacophore

The pyrazole ring is a "privileged structure" in modern medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil (Viagra) .[1] Its value lies in its ability to act as a bioisostere for amides or carboxylic acids, offering tunable lipophilicity and specific hydrogen-bonding vectors.[1]

However, the synthesis of pyrazoles—particularly asymmetric ones—is fraught with regioselectivity challenges.[2] A standard condensation often yields a mixture of 1,3- and 1,5-isomers, requiring tedious chromatographic separation.[1] This guide provides two distinct, field-validated protocols:

-

The Robust Knorr Synthesis: Best for symmetric substrates or when thermodynamic control is understood.

-

The Regioselective 1,3-Dipolar Cycloaddition: The modern "surgeon's tool" for constructing complex, asymmetric pyrazoles with high fidelity.[1]

Method A: The Knorr Pyrazole Synthesis (Classic Protocol)

Best For: Scale-up, symmetric 1,3-diketones, and rapid library generation.[1]

Mechanistic Insight

The Knorr synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[2][3][4][5] The reaction is acid-catalyzed.[6][7]

-

Critical Control Point: In unsymmetrical 1,3-diketones, the hydrazine's most nucleophilic nitrogen (usually the terminal -NH2) attacks the most electrophilic carbonyl.[1] However, steric bulk and solvent polarity can shift this balance.

-

Field Insight: Using a protic solvent (EtOH) typically favors the kinetically controlled product, while higher temperatures in non-polar solvents can drive thermodynamic equilibration.[1]

Visualization: Reaction Mechanism

The following diagram illustrates the stepwise condensation and cyclization pathway.

Figure 1: Stepwise mechanism of the acid-catalyzed Knorr synthesis.

Experimental Protocol: Synthesis of a Celecoxib Analog

This protocol describes the synthesis of 1-(4-sulfamoylphenyl)-3-trifluoromethyl-5-(p-tolyl)pyrazole .

Reagents:

-

4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 equiv)[1]

-

Ethanol (Absolute)[1]

-

Catalytic HCl (conc.) or Acetic Acid[1]

Step-by-Step Procedure:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (5.0 mmol, 1.15 g) in Ethanol (20 mL).

-

Addition: Add 4-sulfamoylphenylhydrazine hydrochloride (5.5 mmol, 1.23 g) in one portion.

-

Catalysis: Add 3-5 drops of concentrated HCl or 1 mL of Glacial Acetic Acid to accelerate imine formation.

-

Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 4–6 hours.

-

Work-up: Cool the reaction mixture to room temperature. Pour the solution into ice-cold water (50 mL) with vigorous stirring. A precipitate should form immediately.

-

Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (2 x 10 mL) and cold 10% EtOH (1 x 5 mL) to remove unreacted hydrazine.

-

Purification: Recrystallize from minimal boiling Ethanol/Water (9:1) if necessary.

-

Yield: Typical yields range from 85–92% .

Method B: Regioselective 1,3-Dipolar Cycloaddition (Modern Protocol)

Best For: Highly asymmetric pyrazoles, sensitive functional groups, and "Click" chemistry applications.[1]

Mechanistic Insight

This method utilizes the reaction between a diazo compound (often generated in situ from tosylhydrazones) and an alkyne .[9] Unlike the Knorr method, this approach is highly sensitive to steric and electronic matching, often yielding a single regioisomer (typically the 3,5-disubstituted product) due to HOMO-LUMO orbital coefficients.

Experimental Protocol: Copper-Catalyzed Cycloaddition

Reagents:

-

Terminal Alkyne (1.0 equiv)[1]

-

N-Tosylhydrazone (Diazo precursor) (1.2 equiv)[1]

-

CuI (10 mol%)[1]

-

K2CO3 (2.0 equiv)[1]

Step-by-Step Procedure:

-

Setup: Charge a dried reaction vial with N-tosylhydrazone (1.2 mmol), K2CO3 (2.0 mmol), and CuI (0.1 mmol).

-

Solvent & Substrate: Evacuate and backfill with N2. Add 1,4-Dioxane (5 mL) and the Terminal Alkyne (1.0 mmol).

-

Reaction: Heat the sealed vial to 100°C for 8 hours.

-

Work-up: Cool to RT. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove copper salts.

-

Purification: Concentrate the filtrate and purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Comparative Analysis & Decision Matrix

The following table summarizes the trade-offs between the two methodologies to assist in experimental design.

| Feature | Method A: Knorr Condensation | Method B: 1,3-Dipolar Cycloaddition |

| Primary Mechanism | Nucleophilic Condensation | [3+2] Cycloaddition |

| Regioselectivity | Moderate (Substrate dependent) | High (Steric/Electronic control) |

| Reaction Conditions | Acidic/Reflux (Robust) | Basic/Catalytic (Mild to Hot) |

| Atom Economy | High (Water is byproduct) | Moderate (Tosyl/Leaving groups) |

| Key Limitation | Formation of inseparable isomers | Requires synthesis of hydrazone precursor |

Decision Tree: Selecting the Right Route

Figure 2: Strategic decision tree for selecting the optimal synthesis route.

Troubleshooting & Field-Proven Insights

Regioselectivity Issues in Knorr Synthesis

-

Symptom: 50:50 mixture of isomers.[12]

-

Root Cause: Similar electrophilicity of carbonyls in the 1,3-diketone.

-

Solution: Switch to a fluorinated diketone (e.g., trifluoromethyl group).[1] The hydrazine will preferentially attack the carbonyl distal to the electron-withdrawing CF3 group due to the hydration of the CF3-adjacent carbonyl, rendering it less electrophilic in the initial step [1].

"Oiling Out" of Product

-

Symptom: Product separates as a sticky oil rather than a solid upon water addition.

-

Solution: This often indicates trapped solvent or impurities. Decant the water, dissolve the oil in a minimum amount of hot EtOH, and add water dropwise until cloudy. Scratch the flask walls with a glass rod to induce nucleation.

Incomplete Conversion (Dipolar Method)

-

Symptom: Diazo precursor remains.

-

Solution: Ensure the system is strictly anhydrous if using sensitive diazo species. Increase catalyst loading (CuI) to 20 mol% or add a ligand like TBTA to stabilize the Cu(I) species.

References

-

Knorr, L. (1883).[1][2][5][6] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[6]

-

Aggarwal, V. K., et al. (2013).[1] "Regioselective synthesis of pyrazoles from tosylhydrazones and alkynes". Journal of the American Chemical Society.

-

BenchChem. (2025).[7] "The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor". BenchChem Application Notes.

-

Fokin, V. V., et al. (2002).[1] "Regioselective Copper-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles". Angewandte Chemie International Edition. (Relevant for Cu-catalysis mechanism).

-

Organic Chemistry Portal. (2024). "Synthesis of Pyrazoles". Organic Chemistry Portal.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. books.rsc.org [books.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. jk-sci.com [jk-sci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. d-nb.info [d-nb.info]

- 10. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 11. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

Application Note: Anti-Inflammatory Profiling of Pyrazole Derivatives

Executive Summary & Scientific Rationale

Pyrazole derivatives represent a cornerstone in medicinal chemistry, particularly for their ability to selectively inhibit Cyclooxygenase-2 (COX-2) and modulate the p38 MAPK signaling pathway. Unlike traditional NSAIDs that often cause gastrointestinal toxicity via COX-1 inhibition, pyrazole scaffolds (exemplified by Celecoxib) offer a tunable structure for achieving high Selectivity Indices (SI).

This guide provides a tiered screening protocol designed to validate the anti-inflammatory efficacy of novel pyrazole compounds. It moves from high-throughput cell-free enzymatic assays to complex cellular models, ensuring that observed effects are mechanism-specific rather than off-target cytotoxicity.

Mechanistic Pathway

The following diagram illustrates the specific signaling nodes where pyrazole derivatives typically intervene (Inhibition of COX-2 and p38 MAPK).

Caption: Mechanism of Action. Pyrazoles primarily target COX-2 enzymatic activity and upstream p38 MAPK signaling.

Compound Management & Solubility

Critical Failure Point: Many pyrazoles are lipophilic. Poor solubility leads to precipitation in aqueous media, causing false negatives in enzymatic assays or "aggregates" that non-specifically sequester proteins.

Protocol: Stock Preparation

-

Solvent: Dissolve the solid pyrazole derivative in 100% DMSO (Dimethyl Sulfoxide) to create a 10 mM or 50 mM Master Stock .

-

Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solutions:

-

For Cell-Free Assays : Dilute in assay buffer. Ensure final DMSO < 2%.

-

For Cellular Assays : Dilute in culture media. Final DMSO must be ≤ 0.1% to avoid solvent cytotoxicity masking the anti-inflammatory effect.

-

Tier 1: Cell-Free Enzymatic Screening

Before cellular testing, quantify the direct inhibition of COX enzymes. This establishes the Selectivity Index (SI) , a critical metric for pyrazole development.

Assay: COX-1 vs. COX-2 Inhibition (Colorimetric/Fluorometric)

Objective: Determine IC50 values for COX-1 and COX-2 to calculate SI (IC50 COX-1 / IC50 COX-2). A high SI indicates reduced gastrointestinal side effect potential.

Reagents:

-

Purified Ovine COX-1 and Human Recombinant COX-2 enzymes.

-

Arachidonic Acid (Substrate).[1]

-

Colorimetric Peroxidase Substrate (e.g., TMPD) or Fluorometric probe.

-

Reference Standards: Celecoxib (Selective COX-2), Indomethacin (Non-selective).

Protocol:

-

Preparation: Prepare reaction buffer (100 mM Tris-HCl, pH 8.0, containing heme and hematin).

-

Incubation: Add 10 µL of Test Compound (various concentrations) to 10 µL of Enzyme (COX-1 or COX-2) in a 96-well plate. Incubate for 10 mins at 25°C to allow inhibitor binding.

-

Initiation: Add 10 µL of Arachidonic Acid solution.

-

Reaction: Incubate for 2 minutes exactly.

-

Detection: Add colorimetric substrate. The peroxidase activity of the COX enzyme oxidizes the substrate.

-

Read: Measure Absorbance (590 nm) or Fluorescence (Ex 535/Em 587).

Data Analysis:

-

Calculate % Inhibition:

-

Plot log(concentration) vs. % inhibition to derive IC50.

Tier 2: In Vitro Cellular Mechanism (RAW 264.7 Model)

The RAW 264.7 murine macrophage line is the industry standard for inflammation modeling. Upon stimulation with Lipopolysaccharide (LPS), these cells mimic septic inflammation, upregulating iNOS and COX-2.

Cell Viability (Normalization)

Mandatory Step: You must prove that a reduction in inflammation markers is due to pathway inhibition, not cell death.

-

Method: MTT or CCK-8 Assay.[2]

-

Threshold: If cell viability is < 80% at a specific concentration, exclude that data point from anti-inflammatory analysis.

Griess Assay (Nitric Oxide Quantification)

NO is a surrogate marker for iNOS activity.

Protocol:

-

Seeding: Plate RAW 264.7 cells at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Pre-treat cells with Pyrazole compounds (0.1 - 50 µM) for 1 hour.

-

Stimulation: Add LPS (Final concentration 1 µg/mL). Incubate for 24 hours.

-

Harvest: Transfer 100 µL of supernatant to a new plate.

-

Reaction: Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

-

Measurement: Incubate 10 mins at RT (dark). Measure Absorbance at 540 nm.

-

Quantification: Compare against a Sodium Nitrite (

) standard curve.

PGE2 and Cytokine Profiling (ELISA)

While NO indicates iNOS activity, Prostaglandin E2 (PGE2) directly reflects COX-2 activity in the cell.

-

Sample: Use the remaining supernatant from the Griess assay.

-

Targets: PGE2 (COX-2 product), TNF-α, IL-6.

-

Method: Competitive ELISA (for PGE2) or Sandwich ELISA (for cytokines).

-

Interpretation: A potent pyrazole should drastically reduce PGE2 levels while maintaining high cell viability.

Tier 3: In Vivo Validation (Carrageenan-Induced Edema)

This model assesses acute inflammation and vascular permeability. It is the standard FDA-accepted preliminary screen for NSAIDs.

Ethical Note: All animal studies must be approved by an IACUC.

Protocol:

-

Animals: Male Wistar or Sprague-Dawley rats (150–200g). Group size n=6.

-

Pre-treatment: Administer Test Compound (e.g., 10, 30, 50 mg/kg, p.o.) or Vehicle (0.5% CMC) 1 hour prior to induction.

-

Positive Control:[3] Celecoxib (10 mg/kg) or Indomethacin (10 mg/kg).

-

-

Induction: Inject 0.1 mL of 1% Carrageenan (lambda type) in saline into the sub-plantar tissue of the right hind paw.

-

Measurement: Measure paw volume using a Plethysmometer (water displacement) at 0h (baseline), 1h, 3h, and 5h post-injection.[1]

-

Calculation:

Where

Summary of Experimental Workflow

The following flowchart summarizes the decision matrix for evaluating pyrazole derivatives.

Caption: Screening cascade for pyrazole anti-inflammatory drug discovery.

References

-

Abdel-Mottaleb, Y. et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Dove Medical Press.

-

Bhatia, R. et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI Molecules.

-

Winter, C.A. et al. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine. (Standard Protocol Reference).[4]

-

Zhang, Y. et al. (2019). Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages. MDPI.

- Chao, J. et al. (2021). Guidelines for anti-inflammatory assays in RAW264.7 cells. Journal of Ethnopharmacology. (Methodological Reference).

Sources

Introduction: The Therapeutic Promise of Pyrazole Scaffolds in Neurology

An Application Guide to the Assessment of Neuroprotective Effects of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and spinal cord injuries represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function.[1][2] The complex pathophysiology of these disorders, often involving oxidative stress, neuroinflammation, and apoptosis, has made the development of effective treatments exceedingly difficult.[3][4][5] In this landscape, heterocyclic compounds have emerged as a promising source of therapeutic agents.[6][7] Among these, the pyrazole scaffold, a five-membered heteroaromatic ring with two adjacent nitrogen atoms, has attracted considerable attention from medicinal chemists worldwide for its diverse biological activities and potential as a neuroprotective agent.[6][7][8]

Recent studies have highlighted the ability of novel pyrazole derivatives to mitigate key pathological processes in neurodegeneration.[3] These compounds have demonstrated potent anti-inflammatory effects in microglial cells, antioxidant properties that protect against oxidative damage, and anti-apoptotic capabilities that prevent programmed cell death in neurons.[9][10] Their therapeutic potential lies in their ability to interact with various biological targets, offering a multifaceted approach to combating the complex nature of neurological disorders.[3] This guide provides a comprehensive, step-by-step protocol for researchers to systematically evaluate the neuroprotective efficacy of novel pyrazole derivatives, from initial cytotoxicity screening to in-depth mechanistic analysis.

A Hierarchical Strategy for Assessing Neuroprotection

A robust evaluation of a potential neuroprotective compound requires a multi-tiered approach. The workflow begins with foundational in vitro assays to determine a compound's safety profile and primary efficacy, and progresses to more complex experiments to elucidate its mechanism of action. This hierarchical screening process ensures that resources are focused on the most promising candidates.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

Rationale: The initial and most critical step is to determine the concentration range at which the pyrazole derivatives are non-toxic to neuronal cells. Subsequently, this assay is adapted to measure the compound's ability to protect cells from a specific neurotoxic insult. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of viable cells, which is directly proportional to cell number.[11][12]

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

-

96-well cell culture plates

-

Pyrazole derivatives stock solutions (in DMSO)

-

Neurotoxin (e.g., 100 µM 6-hydroxydopamine (6-OHDA) or 200 µM Hydrogen Peroxide (H₂O₂))

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Plate reader (570 nm wavelength)

Step-by-Step Protocol:

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[11]

-

Compound Treatment (Cytotoxicity):

-

Prepare serial dilutions of the pyrazole derivatives in culture medium (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a "vehicle control" group treated with medium containing the same final concentration of DMSO.

-

Incubate for 24 hours.

-

-

Neuroprotection Treatment:

-

Pre-treatment: Remove the overnight medium and add 100 µL of medium containing the non-toxic concentrations of pyrazole derivatives (determined from the cytotoxicity test) or vehicle. Incubate for 2-12 hours.[13]

-

Toxin Induction: Add the neurotoxin (e.g., 6-OHDA) to all wells except the "control" group. The "toxin-only" group will receive the neurotoxin but no pyrazole pre-treatment.

-

Incubate for an additional 24 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[11]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Express cell viability as a percentage relative to the control group (vehicle-treated, no toxin), which is set to 100%.

Data Presentation: Example Results

| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| Control (Vehicle) | - | 100 ± 4.5 |

| H₂O₂ (200 µM) | - | 48.2 ± 3.1 |

| Pyrazole Derivative 6g | 1 | 55.7 ± 4.2 |

| Pyrazole Derivative 6g + H₂O₂ | 1 | 75.3 ± 5.0 |

| Pyrazole Derivative 6g | 10 | 98.5 ± 6.1 |

| Pyrazole Derivative 6g + H₂O₂ | 10 | 91.8 ± 4.8 |

Protocol 2: Assessment of Intracellular Oxidative Stress (DCFH-DA Assay)

Rationale: Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is a primary driver of neuronal damage in many neurodegenerative diseases.[5][14][15] The DCFH-DA assay is widely used to measure intracellular ROS levels. Non-fluorescent DCFH-DA diffuses into the cell, where it is hydrolyzed by esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[16]

Materials:

-

Neuronal cells (e.g., primary cortical neurons or SH-SY5Y) seeded in a black, clear-bottom 96-well plate

-

DCFH-DA (2',7'-dichlorofluorescin diacetate) stock solution (10 mM in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or serum-free medium

-

Fluorescence plate reader (Excitation/Emission: ~485/535 nm)

Step-by-Step Protocol:

-

Cell Culture and Treatment: Seed and treat cells with pyrazole derivatives and a neurotoxin (e.g., H₂O₂) as described in Protocol 1.

-

Loading with DCFH-DA:

-

After the treatment period, remove the culture medium and wash the cells gently with warm HBSS.

-

Add 100 µL of 10 µM DCFH-DA in HBSS to each well.

-

Incubate for 30 minutes at 37°C in the dark.

-

-

Data Acquisition:

-

Wash the cells twice with warm HBSS to remove excess probe.

-

Add 100 µL of HBSS to each well.

-

Immediately measure the fluorescence intensity using a plate reader.

-

-

Analysis: Normalize the fluorescence of treated groups to the control group. A decrease in fluorescence in the compound + toxin group compared to the toxin-only group indicates a reduction in ROS.

Protocol 3: Evaluation of Apoptosis

Rationale: Apoptosis, or programmed cell death, is a controlled mechanism that eliminates damaged cells. In neurodegenerative diseases, this process can be aberrantly activated.[4] Assessing a compound's ability to inhibit apoptosis is key to understanding its neuroprotective mechanism. This can be achieved by measuring the externalization of phosphatidylserine (via Annexin V), changes in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, and the activation of executioner caspases (e.g., caspase-3).[17][18]

Materials:

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer or fluorescence microscope

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

Primary antibodies: anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL Western blotting substrate and imaging system

Step-by-Step Protocol (Western Blot for Bax/Bcl-2):

-

Cell Treatment and Lysis: Treat cells in 6-well plates as previously described. After treatment, wash cells with cold PBS and lyse them using RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay to ensure equal loading.[19]

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-Bax, anti-Bcl-2, diluted according to manufacturer's instructions) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system. Use β-actin as a loading control.

-

Analysis: Quantify band intensity using software like ImageJ. Calculate the Bax/Bcl-2 ratio for each condition. A decrease in this ratio indicates an anti-apoptotic effect.

Data Presentation: Example Western Blot Quantification

| Treatment Group | Bax/Bcl-2 Ratio (Fold Change vs. Control) |

| Control | 1.0 |

| H₂O₂ (200 µM) | 4.2 |

| Pyrazole Derivative 6g (10 µM) + H₂O₂ | 1.5 |

Mechanistic Insights: Targeting the Mitochondrial Apoptosis Pathway

Many neuroprotective agents exert their effects by stabilizing mitochondrial function and preventing the initiation of the intrinsic apoptosis pathway. Oxidative stress can lead to the opening of the mitochondrial permeability transition pore (mPTP), loss of mitochondrial membrane potential (ΔΨm), and the release of cytochrome c into the cytoplasm. This triggers a caspase cascade, culminating in cell death. Pyrazole derivatives may act at several points in this pathway to preserve mitochondrial integrity and inhibit the downstream apoptotic machinery.

Protocol 4: Assessment of Neuroinflammation

Rationale: Neuroinflammation, driven by activated microglial cells, is a hallmark of many neurodegenerative conditions.[10] Compounds that can suppress the release of pro-inflammatory cytokines from microglia have significant therapeutic potential.[9][20] This protocol uses the BV2 microglial cell line stimulated with lipopolysaccharide (LPS) to model neuroinflammation.

Materials:

-

BV2 microglial cell line

-

Lipopolysaccharide (LPS)

-

ELISA kits for TNF-α and IL-6 or reagents for qRT-PCR

-

RNA isolation kit and cDNA synthesis kit

Step-by-Step Protocol (ELISA):

-

Cell Seeding and Treatment: Seed BV2 cells in a 24-well plate. Pre-treat with non-toxic concentrations of pyrazole derivatives for 2 hours.

-

Inflammatory Stimulus: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include control, LPS-only, and compound-only groups.

-

Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove debris.

-

ELISA: Perform ELISAs for TNF-α and IL-6 on the supernatants according to the manufacturer's protocol. This involves incubating the supernatant in antibody-coated plates, followed by detection with a secondary antibody and substrate.

-

Analysis: Generate a standard curve and calculate the concentration of cytokines in each sample. Compare the levels in the compound + LPS group to the LPS-only group. A significant reduction indicates an anti-inflammatory effect.[20]

Conclusion and Future Directions

The protocols outlined in this guide provide a systematic framework for the preclinical in vitro evaluation of pyrazole derivatives as potential neuroprotective agents. By progressing through assessments of cytotoxicity, protection against neurotoxic insults, and elucidation of underlying mechanisms related to oxidative stress, apoptosis, and neuroinflammation, researchers can build a comprehensive profile for their lead compounds. Positive and reproducible results from these in vitro assays are a prerequisite for advancing candidates to more complex models, such as co-cultures, 3D organoids, and ultimately, in vivo animal models of neurodegenerative disease, which are essential for evaluating bioavailability, safety, and efficacy in a whole organism.[2][21][22]

References

- Sommer, A., Biber, K., & Kress, M. (2014). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Journal of Neuroscience Methods, 226, 101-108.

- Sharma, P., et al. (2022). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. CNS & Neurological Disorders - Drug Targets, 21(10), 940-951.

-

Feng, A., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

-

Shah, S., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Basic Medical Sciences, 25(12), 1503-1513. [Link]

-

CeBioND Consortium. (2019). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Cell and Tissue Research, 377(2), 163-189. [Link]

-

Feng, A., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. ResearchGate. [Link]

-

Bovi, M., et al. (2020). In vitro Models of Neurodegenerative Diseases. Frontiers in Cellular Neuroscience, 14, 136. [Link]

-

Emulate, Inc. (2021). Advances in the Development of In Vitro Models of Neurodegenerative Diseases. Emulate Bio. [Link]

-

Sharma, P., et al. (2022). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. Bentham Science. [Link]

-

Jones, C. (2022). Human Stem Cell Models of Neurodegeneration: Exploiting In Vitro Phenotypes to Support Drug Delivery. Oxford Global. [Link]

-

JoVE. (2021). Assessing Mitochondrial Redox States in Neuro. Journal of Visualized Experiments. [Link]

-

Gijbels, K., et al. (2023). Advances in current in vitro models on neurodegenerative diseases. Cellular and Molecular Life Sciences, 80(11), 321. [Link]

-

Dagda, R. K., & Rice, M. (2017). Protocols for assessing mitophagy in neuronal cell lines and primary neurons. Methods in Molecular Biology, 1560, 203-217. [Link]

-

Ferreira, M. U., et al. (2021). Determination of Cell Viability and Neuroprotection Potential by MTT Assay. MDPI. [Link]

-

L'Episcopo, F., et al. (2020). Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. [Link]

-

O'Rourke, C., et al. (2017). Adapting tissue-engineered in vitro CNS models for high throughput study of neurodegeneration. Journal of Tissue Engineering. [Link]

-

ResearchGate. (2014). Which methods are most commonly used to measure (assess) neuroinflammation in the CNS? ResearchGate. [Link]

-

Dagda, R. K., & Strack, S. (Eds.). (2017). Techniques to investigate mitochondrial function in neurons. Humana Press. [Link]

-

ResearchGate. (2022). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. ResearchGate. [Link]

-

Bar-Rog, M., & Bar-Ziv, R. (2015). In Vivo Imaging of Human Neuroinflammation. Neurotherapeutics, 12(4), 856-874. [Link]

-

Loggia, M. L., et al. (2016). In Vivo Imaging of Human Neuroinflammation. ACS Chemical Neuroscience, 7(3), 264-275. [Link]

-

Little, D., et al. (2018). High content analysis of mitochondrial function in iPSC-derived neurons. UCL Discovery. [Link]

-

NeuroProof. (n.d.). Neuronal Cell viability and cytotoxicity assays. NeuroProof. [Link]

-

Saha, C., et al. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Journal of Surgical Case Reports and Images, 8(5). [Link]

-

Radbruch, A., & Zipp, F. (2012). Imaging Neuroinflammation – from Bench to Bedside. International Journal of Molecular Imaging. [Link]

-

Alexander, A. G., et al. (2014). Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity. Molecular Neurodegeneration, 9, 23. [Link]

-

Feng, A., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. [Link]

-

Sances, S., et al. (2016). Cell death assays for neurodegenerative disease drug discovery. Expert Opinion on Drug Discovery, 11(1), 19-29. [Link]

-

Zhang, X., et al. (2022). Novel brain PET imaging agents: Strategies for imaging neuroinflammation in Alzheimer's disease and mild cognitive impairment. Frontiers in Neurology, 13, 988506. [Link]

-

NC3Rs. (n.d.). Reducing number of mice required for drug testing via development of first in vitro automated screening platform of injured mammalian brain. NC3Rs. [Link]

-

Cardozo-Pelaez, F., et al. (2005). Oxidative stress-induced apoptosis in neurons correlates with mitochondrial DNA base excision repair pathway imbalance. Nucleic Acids Research, 33(14), 4593-4603. [Link]

-

Kumar, V., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 8(1), 2-10. [Link]

-

Xin, H., et al. (2019). Attenuated glutamate induced ROS production by antioxidative compounds in neural cell lines. RSC Advances, 9(60), 35058-35066. [Link]

-

Ali, A., et al. (2026). Exploring the Therapeutic Potential of Pyrazole-Based Scaffolds in Parkinson's Disease: Recent Progress and SAR Insights. Current Medicinal Chemistry. [Link]

-

ResearchGate. (2020). Neuroprotective effects of natural compounds on neurotoxin-induced oxidative stress and cell apoptosis. ResearchGate. [Link]

-

Török, B., et al. (2020). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules, 25(4), 863. [Link]

-

Saylam, M., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences. [Link]

-

Kim, K. Y., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. International Journal of Molecular Medicine, 49(1), 5. [Link]

-

Niedzielska, E., et al. (2023). Oxidative Stress and Antioxidants in Neurodegenerative Disorders. Antioxidants, 12(2), 496. [Link]

-

Federico, A., et al. (2007). Oxidative stress, cell cycle, and neurodegeneration. Journal of Cellular and Molecular Medicine, 11(5), 951-971. [Link]

-

Wang, Y., et al. (2020). Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms. Frontiers in Pharmacology, 11, 694. [Link]

-

Török, B., et al. (2020). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

-

Nappi, A., et al. (2019). Modulation of Apoptotic Cell Death and Neuroprotective Effects of Glutathione—L-Dopa Codrug Against H2O2-Induced Cellular Toxicity. International Journal of Molecular Sciences, 20(16), 4005. [Link]

-

Singh, A., et al. (2019). Oxidative Stress: A Key Modulator in Neurodegenerative Diseases. Molecules, 24(8), 1583. [Link]

Sources

- 1. emulatebio.com [emulatebio.com]

- 2. Advances in current in vitro models on neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. Oxidative Stress: A Key Modulator in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researcher.manipal.edu [researcher.manipal.edu]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-protocol.org [bio-protocol.org]

- 12. neuroproof.com [neuroproof.com]

- 13. turkjps.org [turkjps.org]

- 14. Attenuated glutamate induced ROS production by antioxidative compounds in neural cell lines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03848E [pubs.rsc.org]

- 15. Oxidative Stress and Antioxidants in Neurodegenerative Disorders [mdpi.com]

- 16. Frontiers | Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms [frontiersin.org]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. Modulation of Apoptotic Cell Death and Neuroprotective Effects of Glutathione—L-Dopa Codrug Against H2O2-Induced Cellular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]

- 22. auctoresonline.com [auctoresonline.com]

techniques for synthesizing pyrazole-sulfonamide hybrids

Protocols for De Novo Construction and Late-Stage Functionalization

Executive Summary

The pyrazole-sulfonamide hybrid scaffold is a cornerstone in medicinal chemistry, underpinning blockbuster drugs like Celecoxib (COX-2 inhibitor) and emerging anticancer agents. This structural motif combines the pharmacophoric rigidity of the pyrazole ring with the hydrogen-bonding and zinc-binding capabilities of the sulfonamide group.

This guide details two distinct synthetic strategies:

-

De Novo Cyclocondensation: The industry-standard route for constructing the pyrazole ring from acyclic precursors, offering high convergence but requiring strict regiochemical control.

-

Late-Stage Functionalization: A modular approach for diversifying pre-formed pyrazoles, ideal for Structure-Activity Relationship (SAR) exploration.

Strategic Synthetic Analysis

The synthesis of pyrazole-sulfonamide hybrids can be approached via three primary disconnections. The choice depends on the availability of starting materials and the specific substitution pattern required.

Figure 1: Retrosynthetic analysis showing the three primary disconnection strategies for accessing pyrazole-sulfonamide hybrids.

Protocol A: De Novo Cyclocondensation

Best for: Large-scale synthesis of 1,5-diarylpyrazoles (e.g., Celecoxib).[1]

This method involves the condensation of 4-hydrazinobenzenesulfonamide with a 1,3-diketone . The reaction proceeds via a hydrazone intermediate followed by cyclization and dehydration.

Critical Control Point: Regioselectivity

When using unsymmetrical 1,3-diketones, two regioisomers (1,3,5- vs 1,3,4-substituted) are possible.[1]

-

Expert Insight: The use of hydrazine hydrochloride salts typically favors the 1,3-isomer, whereas free hydrazine often favors the 1,5-isomer due to electronic and steric factors [1].[1]

-

Solvent Effect: Fluorinated solvents like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) can dramatically enhance regioselectivity towards the 1,5-isomer by activating the carbonyls via hydrogen bonding [2].

Step-by-Step Protocol

Reagents:

-

4-Hydrazinobenzenesulfonamide hydrochloride (1.0 equiv)

-

1,3-Diketone (e.g., 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione) (1.0 equiv)[1]

-

Solvent: Ethanol (EtOH) or Methanol (MeOH)

-

Catalyst: Piperidine or TEA (catalytic amount)

Procedure:

-

Preparation: Dissolve the 1,3-diketone (5 mmol) in EtOH (20 mL) in a round-bottom flask.

-

Addition: Add 4-hydrazinobenzenesulfonamide hydrochloride (5 mmol).

-

Catalysis: Add a catalytic amount of piperidine (3-4 drops).

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:1).

-

Self-Validation: The disappearance of the hydrazine spot and the appearance of a fluorescent pyrazole spot under UV indicates progress.

-

-

Isolation: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

-

Purification: Filter the solid and wash with cold EtOH. Recrystallize from EtOH/Water to obtain the pure regioisomer.

Figure 2: Mechanistic pathway of the cyclocondensation reaction.

Protocol B: Late-Stage Sulfonylation

Best for: Generating libraries of analogs with different sulfonamide substituents.

This modular approach couples a pre-formed aminopyrazole with a sulfonyl chloride . It avoids the regioselectivity issues of cyclocondensation but requires the synthesis of the aminopyrazole precursor.

Step-by-Step Protocol

Reagents:

-

Aminopyrazole derivative (1.0 equiv)

-

Sulfonyl Chloride (e.g., benzenesulfonyl chloride) (1.1 equiv)[1]

-

Base: Pyridine (also acts as solvent) or Triethylamine (TEA) in DCM.

Procedure:

-

Dissolution: Dissolve the aminopyrazole (2 mmol) in dry Pyridine (5 mL) at 0°C (ice bath).

-

Coupling: Dropwise add the sulfonyl chloride (2.2 mmol).

-

Caution: The reaction is exothermic. Maintain temperature <5°C during addition.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–12 hours.

-

Quench: Pour the reaction mixture into ice-cold water (50 mL). Acidify slightly with 1N HCl to pH 4–5 to precipitate the sulfonamide.

-

Purification: Filter the precipitate. If oil forms, extract with Ethyl Acetate, dry over Na2SO4, and purify via flash column chromatography.[1]

Green Chemistry Variation: For a more sustainable approach, perform the reaction in water using Na2CO3 as the base. This "on-water" reaction often proceeds faster due to hydrophobic effects [3].

Quality Control & Characterization

Trustworthy identification relies on specific spectroscopic signatures.[2]

| Feature | 1H NMR Signature (DMSO-d6) | Significance |

| Pyrazole C4-H | Singlet, δ 6.5 – 7.2 ppm | Confirms pyrazole ring formation. |

| Sulfonamide NH2 | Broad Singlet, δ 7.2 – 7.5 ppm | Confirms presence of unsubstituted sulfonamide (D2O exchangeable).[1] |

| Regioisomer Check | NOESY / COSY | Critical: Cross-peaks between N-Aryl protons and C5-substituent protons confirm 1,5-substitution. |

| Mass Spectrometry | [M+H]+ or [M-H]- | Confirms molecular weight. Sulfonamides often show characteristic fragmentation. |

Troubleshooting Guide (Expert Insights)

| Problem | Probable Cause | Corrective Action |

| Mixture of Regioisomers | Unsymmetrical diketone + Free Hydrazine | Switch to Hydrazine Hydrochloride salt. Use HFIP or TFE as solvent to direct regioselectivity [2]. |

| Low Yield (Cyclocondensation) | Incomplete dehydration | Add a few drops of Glacial Acetic Acid or use a Dean-Stark trap (if using toluene) to remove water. |

| Oily Product (Sulfonylation) | Pyridine retention | Wash organic layer thoroughly with CuSO4 solution (removes pyridine) or 1N HCl. |

| No Reaction (Steric Hindrance) | Bulky diketone substituents | Switch to Microwave Irradiation (120°C, 10-20 min) to overcome activation energy barriers [4]. |

References

-

Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem. Link

-

Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles. Journal of Organic Chemistry. Link

-

Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Link

-

Microwave Assisted Synthesis of Some Novel Sulphonamide bearing Pyrazolone Core Structure. Semantic Scholar. Link

-

1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters. Link

Sources

Application Note: Pyrazole Derivatives as Precursors in Advanced Organic Synthesis

Introduction & Mechanistic Rationale

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms—one pyrrole-type (proton donor) and one pyridine-type (proton acceptor)[1]. As a privileged scaffold in medicinal chemistry, the pyrazole nucleus is foundational to numerous FDA-approved drugs, including COX-2 inhibitors (e.g., celecoxib), kinase inhibitors, and anti-obesity agents[2].

From a synthetic perspective, pyrazole is a

Divergent Synthetic Workflows

Divergent synthetic pathways of pyrazole precursors via N-arylation and C4-arylation.

Application Note 1: Regioselective N-Arylation via Chan-Lam Coupling

Causality & Experimental Design

Historically, N-arylation of heterocycles relied on Buchwald-Hartwig amination, which necessitates strong bases, expensive palladium ligands, and strictly anaerobic conditions[3][4]. The Chan-Lam coupling provides a superior alternative for pyrazole precursors by utilizing copper(II) acetate and arylboronic acids[3][5].

The causality behind this experimental choice lies in the oxidative nature of the catalytic cycle. Unlike traditional cross-couplings, the Chan-Lam reaction requires exposure to ambient air (oxygen) to reoxidize the copper catalyst, allowing the reaction to proceed smoothly at room temperature[3][6]. This mild environment prevents the degradation of thermally sensitive functional groups on the pyrazole ring.

Self-Validating Protocol: N-Arylation of 1H-Pyrazole

Reagents: 1H-pyrazole derivative (1.0 equiv), Arylboronic acid (1.5 equiv), Cu(OAc)₂ (0.1 equiv), Pyridine (2.0 equiv), Dichloromethane (DCM).

Step-by-Step Methodology:

-

Initiation: In an open-air round-bottom flask, dissolve the 1H-pyrazole precursor (1.0 mmol) and arylboronic acid (1.5 mmol) in 10 mL of anhydrous DCM.

-

Catalyst Addition: Add anhydrous Cu(OAc)₂ (0.1 mmol) followed by pyridine (2.0 mmol).

-

Self-Validation Check: The addition of pyridine will cause the suspension to transition from a pale blue to a deep, vibrant blue/green color, confirming the formation of the active Cu(II)-amine coordination complex.

-

-

Aerobic Stirring: Stir the reaction mixture vigorously at room temperature (20–25°C) for 12–24 hours. Leave the flask uncapped or loosely covered with a Kimwipe to ensure continuous oxygen diffusion, which is mandatory for the Cu(I) to Cu(II) reoxidation turnover[6].

-

Reaction Monitoring: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the highly polar 1H-pyrazole spot and the emergence of a less polar, UV-active spot indicates successful N-arylation.

-

Workup & Purification: Filter the crude mixture through a short pad of Celite to remove insoluble copper salts, eluting with excess EtOAc. Wash the filtrate with 1M aqueous HCl to remove residual pyridine, dry over MgSO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Application Note 2: C4-Arylation via Microwave-Promoted Suzuki-Miyaura Coupling

Causality & Experimental Design

While the N1, C3, and C5 positions of pyrazoles are electronically primed for functionalization, the C4 position is notoriously unreactive toward cross-coupling without pre-activation[7]. To synthesize 4-aryl pyrazoles, researchers must utilize 4-halopyrazoles or 4-pyrazolyl triflates as precursors[7][8].

The causality for employing microwave irradiation in this protocol is kinetic. Traditional thermal heating for C4-Suzuki couplings often requires 12–24 hours of reflux, leading to proto-dehalogenation side reactions. Microwave irradiation accelerates the oxidative addition of the Pd catalyst into the sterically hindered C4-halogen bond, reducing reaction times to minutes while drastically improving yields[8][9].

Self-Validating Protocol: C4-Arylation of 4-Iodopyrazole

Reagents: 4-Iodo-1-methyl-1H-pyrazole (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), Cs₂CO₃ (2.0 equiv), DME/H₂O (10:4 v/v).

Step-by-Step Methodology:

-